4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with ethoxy and pyrazolyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate pyrimidine and pyridine derivatives.
Introduction of the ethoxy group: This step often involves the ethylation of a hydroxyl group on the pyrido[3,2-d]pyrimidine core using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the pyrazolyl group: This can be done through a condensation reaction between a pyrazole derivative and the pyrido[3,2-d]pyrimidine core, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[3,2-d]pyrimidine derivatives.
Scientific Research Applications
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: As a potential kinase inhibitor, it is studied for its anti-cancer properties.
Biological Research: Used in studies to understand cell signaling pathways and enzyme inhibition.
Chemical Biology: Employed in the design of molecular probes to study biological systems.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins, which in turn affects cell signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Imidazole-containing compounds: These compounds have similar biological activities and are used in various therapeutic applications.
Uniqueness
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain kinases, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
917760-00-0 |
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Molecular Formula |
C12H12N6O |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-ethoxy-6-(1H-pyrazol-5-yl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C12H12N6O/c1-2-19-11-10-9(16-12(13)17-11)4-3-7(15-10)8-5-6-14-18-8/h3-6H,2H2,1H3,(H,14,18)(H2,13,16,17) |
InChI Key |
MICODLPOGGIKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=NN3)N |
Origin of Product |
United States |
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